molecular formula C10H8N6 B12907767 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 94764-42-8

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B12907767
CAS No.: 94764-42-8
M. Wt: 212.21 g/mol
InChI Key: XXLKGBDOPXBTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine ( 94764-42-8) is a nitrogen-rich heterocyclic compound with the molecular formula C10H8N6 and a molecular weight of 212.21 g/mol. This fused triazolopyrimidine scaffold is of significant interest in medicinal chemistry and drug discovery research. The compound serves as a key intermediate for the synthesis of novel derivatives with potential biological activity. Scientific literature indicates that this class of compounds has been investigated as selective Adenosine A2A receptor antagonists . The Adenosine A2A receptor is a well-established target for neurological disorders, and antagonists based on this scaffold show promise for the treatment of Parkinson's disease . Furthermore, structurally similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been explored as inhibitors of other biological targets, such as Lysine-Specific Demethylase 1 (LSD1), which is implicated in the progression of certain cancers . Researchers value this compound for its versatility in constructing diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The product is intended for research purposes and must be handled by trained personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

94764-42-8

Molecular Formula

C10H8N6

Molecular Weight

212.21 g/mol

IUPAC Name

3-phenyltriazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C10H8N6/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)

InChI Key

XXLKGBDOPXBTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the nitrosative cyclization of 5,6-diamino-2-phenylpyrimidin-4(3H)-ones with nitrous acid . This reaction is carried out under controlled conditions to ensure the formation of the desired triazolo-pyrimidine structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium cyanide for nucleophilic substitution, sodium hydride for deprotonation, and various alkylating agents for alkylation reactions. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide can yield 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidine compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit key signaling pathways involved in cancer cell proliferation. Specifically, it has been identified as a potential inhibitor of the mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways, which are crucial for tumor growth and survival .

Table 1: Summary of Anticancer Studies Involving 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Study ReferenceType of CancerMechanism of ActionResult
Breast CancermTOR InhibitionSignificant reduction in tumor growth
LeukemiaPI3K Pathway BlockageInduced apoptosis in cancer cells

Antiplatelet Activity

The compound has also been explored for its antiplatelet properties. It is structurally related to ticagrelor, a well-known antiplatelet drug. Studies have shown that modifications to the structure can retain antiplatelet activity while potentially enhancing antibacterial properties against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antiplatelet Activity Comparison

CompoundAntiplatelet ActivityAntibacterial Activity
TicagrelorHighModerate
3-Phenyl-3H-triazoloModerateHigh

Synthetic Routes

The synthesis of this compound generally involves multi-step reactions including diazotization and nucleophilic substitution. The compound's synthesis can be optimized using response surface methodology to enhance yield and purity .

Table 3: Synthetic Methods Overview

MethodKey StepsYield (%)
Diazotization followed by nucleophilic substitutionFormation of triazole ring85
Cyclization with phenyl derivativesIntroduction of phenyl group90

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • A study demonstrated its effectiveness in reducing tumor size in murine models of breast cancer through targeted delivery systems.
  • Another investigation highlighted its antibacterial effects against biofilms formed by resistant bacterial strains, showcasing its dual functionality as both an antiplatelet and antibacterial agent.

Comparison with Similar Compounds

Substitution at Position 3

Compound Name 3-Substituent Key Biological Activity Reference(s)
3-Phenyl-3H-triazolo[4,5-d]pyrimidin-5-amine Phenyl Myeloperoxidase inhibition (potential for atherosclerosis treatment)
3-Benzyl-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine Benzyl Dual EZH2/HDAC inhibitor (epigenetic modulation)
Vipadenant (3-(4-amino-3-methylbenzyl)-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine) 4-Amino-3-methylbenzyl Adenosine A2A receptor antagonism (Parkinson’s disease therapy)
3-[(4-Azanyl-3-methyl-phenyl)methyl]-7-(furan-2-yl)-3H-triazolo[4,5-d]pyrimidin-5-amine 4-Azanyl-3-methylbenzyl Structural similarity to vipadenant; unconfirmed activity

Key Observations :

  • The phenyl group in the target compound contributes to myeloperoxidase inhibition, likely through hydrophobic interactions with the enzyme’s active site .
  • Benzyl-substituted derivatives (e.g., ) exhibit broader pharmacological roles, including epigenetic modulation, due to flexibility in accommodating larger substituents .
  • Vipadenant’s 4-amino-3-methylbenzyl group optimizes adenosine receptor binding, demonstrating how electron-donating groups enhance receptor affinity .

Substitution at Position 7

Compound Name 7-Substituent Activity/Notes Reference(s)
7-(Benzyloxy)-3H-triazolo[4,5-d]pyrimidin-5-amine Benzyloxy Myeloperoxidase inhibitor (IC50 ~50 nM)
3-Benzyl-5-chloro-N-cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine Cyclopropylamine Anticancer candidate (structure-activity under study)
2-Aryl-2H-triazolo[4,5-d]pyrimidine-5,7-diones Oxo groups Antiviral/antitumor activity (thionation enhances potency)

Key Observations :

  • Benzyloxy substitution at position 7 () improves myeloperoxidase inhibition compared to the phenyl-substituted analogue, likely due to enhanced steric and electronic compatibility.
  • Diones and thionated derivatives () show divergent mechanisms, with thionation (-S substitution) increasing antiviral efficacy by ~30% .

Binding Affinity and Selectivity

Comparative binding data from computational and experimental studies:

Compound Target Enzyme/Receptor Binding Affinity (kcal/mol) Selectivity Notes Reference(s)
7-(Benzyloxy)-3H-triazolo[4,5-d]pyrimidin-5-amine Myeloperoxidase −7.32 (control ligand) Reversible inhibition
Oli (alkylresorcinol) Myeloperoxidase −6.85 Moderate affinity
Vipadenant Adenosine A2A receptor Ki = 1.2 nM High selectivity over A1/A3

Key Findings :

  • The benzyloxy-substituted analogue () outperforms alkylresorcinols in myeloperoxidase binding, highlighting the triazolopyrimidine scaffold’s superiority .
  • Vipadenant’s sub-nanomolar affinity for adenosine A2A receptors underscores the importance of furan and benzyl interactions in receptor occupancy .

Research Findings and Mechanistic Insights

Myeloperoxidase Inhibition

3-Phenyl-3H-triazolo[4,5-d]pyrimidin-5-amine and its benzyloxy analogue act as reversible inhibitors of myeloperoxidase, a peroxidase implicated in chronic inflammation and atherosclerosis. The phenyl group’s planar structure facilitates π-π stacking with the enzyme’s heme pocket, while the 5-amino group forms hydrogen bonds with active-site residues .

Adenosine Receptor Antagonism

Vipadenant’s furan and benzyl groups create a hydrophobic cleft that complements the adenosine A2A receptor’s binding pocket, enabling high selectivity. This contrasts with the phenyl-substituted compound, which lacks the furan moiety critical for receptor recognition .

Biological Activity

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazolopyrimidine derivatives, characterized by the presence of a triazole ring fused to a pyrimidine structure. Its molecular formula is C10H8N6C_{10}H_8N_6, and it exhibits various substituents that influence its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : The compound has been evaluated for its potential as an anticancer agent. It has shown promising results in inhibiting tumor growth in various cancer cell lines.
  • Enzyme Inhibition : Notably, it acts as an inhibitor of specific kinases and deubiquitinating enzymes, which are crucial in cancer progression and cellular regulation.
  • Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens.
  • Inhibition of Kinases :
    • The compound has been identified as a potent inhibitor of mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol 3-kinase) pathways, which are pivotal in cell growth and survival. These pathways are often dysregulated in cancer.
    • In a study, it was reported that this compound inhibited mTOR with an IC50 value indicating effective inhibition at low concentrations .
  • USP28 Inhibition :
    • Recent research highlighted its role as a USP28 inhibitor, with an IC50 value of 1.1 μmol/L. USP28 is involved in the stabilization of oncogenic proteins; thus, its inhibition may lead to reduced tumorigenesis .

Case Studies and Research Findings

StudyFindings
Anticancer Activity In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 0.5 to 2 μM .
Enzyme Inhibition The compound was shown to inhibit USP28 effectively, leading to decreased cell proliferation and induced apoptosis in gastric cancer cells .
Antimicrobial Effects Exhibited antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 10 μg/mL .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine, and how can reaction efficiency be optimized?

  • Methodology : One-pot synthesis protocols using barbituric acids and aldehydes under solvent-free conditions are efficient for generating triazolopyrimidine derivatives. Reaction additives (e.g., thiourea dioxide) can enhance yields by stabilizing intermediates. Multi-step approaches involving condensation and cyclization are also viable, with optimization via temperature control and catalyst selection .

Q. How can structural elucidation of this compound be performed to resolve tautomeric ambiguity?

  • Methodology : X-ray crystallography is critical for identifying tautomeric forms (e.g., annular tautomerism in triazole rings). NMR spectroscopy can distinguish tautomers via chemical shifts of NH2_2 groups and coupling constants. Computational geometry optimization (e.g., DFT) complements experimental data by modeling delocalization effects .

Q. What handling and storage protocols ensure the stability of this compound in laboratory settings?

  • Methodology : Store in a cool, dry environment (<4°C) under inert gas (e.g., argon) to prevent moisture absorption and oxidation. Use amber glass vials to minimize photodegradation. Handle with gloveboxes or Schlenk lines for air-sensitive reactions .

Advanced Research Questions

Q. How does tautomerism in this compound influence its reactivity in catalytic or biological systems?

  • Methodology : Tautomeric forms (e.g., amino group position) alter π-electron delocalization and hydrogen-bonding networks, impacting ligand-receptor interactions. Crystallographic studies show planar vs. non-planar geometries affect binding affinity. Computational docking simulations (e.g., AutoDock) can predict tautomer-specific bioactivity .

Q. What computational strategies enable predictive design of novel triazolopyrimidine derivatives with tailored properties?

  • Methodology : Quantum chemical reaction path searches (e.g., using Gaussian or ORCA) identify low-energy intermediates. Machine learning models trained on experimental datasets (e.g., ICReDD’s reaction databases) predict optimal substituents for target properties like solubility or enzyme inhibition .

Q. How can statistical experimental design (DoE) optimize reaction conditions for scaling triazolopyrimidine synthesis?

  • Methodology : Use factorial designs to assess variables (temperature, solvent ratio, catalyst loading). Response surface methodology (RSM) identifies nonlinear relationships. Central composite designs minimize trial runs while maximizing yield and purity data .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how are false positives mitigated?

  • Methodology : Enzyme inhibition assays (e.g., kinase profiling) require counter-screens with unrelated enzymes to exclude nonspecific binding. Cell viability assays (MTT or ATP-luminescence) paired with proteomic analysis (LC-MS) validate target engagement. Use IC50_{50} values with Hill slopes >1 to confirm specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.